molecular formula C14H11N3O3 B2528605 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1420794-02-0

3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2528605
CAS No.: 1420794-02-0
M. Wt: 269.26
InChI Key: NOTNKDBESXETSE-UHFFFAOYSA-N
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Description

3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a pyrazole ring

Biochemical Analysis

Biochemical Properties

3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes and proteins. This compound has been shown to bind with high affinity to certain oxidoreductases, influencing redox reactions within the cell. Additionally, it interacts with specific kinases, modulating phosphorylation pathways that are essential for cellular signaling. The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzymatic activity depending on the context .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and triggering the intrinsic apoptotic pathway. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation. In normal cells, it can modulate cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with kinases can lead to changes in phosphorylation states of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits high stability and potent activity, but over extended periods, it may undergo degradation, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism to counteract its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. This includes the use of catalysts and solvents that facilitate the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde apart is its combination of the isoindoline and pyrazole moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-16-6-9(8-18)12(15-16)7-17-13(19)10-4-2-3-5-11(10)14(17)20/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNKDBESXETSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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